molecular formula C11H14O B3023607 2-Phenylcyclopentanol CAS No. 343852-60-8

2-Phenylcyclopentanol

Cat. No. B3023607
CAS RN: 343852-60-8
M. Wt: 162.23 g/mol
InChI Key: GKYMKMKCZAPNTK-UHFFFAOYSA-N
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Description

2-Phenylcyclopentanol is a compound that can be inferred to have a cyclopentanol ring with a phenyl group attached. While the provided papers do not directly discuss 2-Phenylcyclopentanol, they do provide insights into related cyclopentane structures and their chemical properties, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of compounds related to 2-Phenylcyclopentanol involves various strategies. For instance, the reaction of 1-bromo-2-(chloromethyl)bicyclo[1.1.0]butane with methyllithium leads to the formation of cyclopentadiene derivatives, which could potentially be functionalized to synthesize phenyl-substituted cyclopentanols . Additionally, the synthesis of bicyclo[1.1.1]pentane analogues, which are structurally related to 2-Phenylcyclopentanol, has been achieved through difluorocarbene insertion into bicyclo[1.1.0]butanes . These methodologies could inspire future studies on the synthesis of ortho/meta-substituted cyclopentanes, potentially including 2-Phenylcyclopentanol.

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of a five-membered ring, which can be substituted with various functional groups. The X-ray investigation of a condensed cyclopentane system reveals a highly symmetric structure with specific conformational features . Although 2-Phenylcyclopentanol is not directly mentioned, the structural analysis of related compounds provides a basis for understanding the steric and electronic effects that the phenyl group may impose on the cyclopentanol ring.

Chemical Reactions Analysis

Cyclopentane derivatives undergo a variety of chemical reactions. For example, 1-acyl-2-cyclopentenes and 5-acylbicyclo[2.1.0]pentanes exhibit photochemical and thermal isomerizations, leading to different products depending on the nature of the acyl group . Similarly, 2-Phenylcyclopentanol may undergo reactions influenced by the phenyl group, such as electrophilic aromatic substitution or oxidation of the alcohol group.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their substituents. Bicycloalkyl groups, including those related to cyclopentane, have been used as phenyl group bioisosteres to improve physicochemical properties such as solubility and nonspecific binding . The incorporation of a bicyclo[1.1.1]pentane moiety within known inhibitors has shown to be well tolerated and positively impacted the physicochemical profile . These findings suggest that 2-Phenylcyclopentanol may also exhibit unique physicochemical properties due to the presence of the phenyl group.

Scientific Research Applications

Synthesis and Analytical Characterizations in Chemical Compounds

2-Phenylcyclopentanol is structurally related to a number of substances that have been investigated for various potential clinical applications. For example, Dybek et al. (2019) studied the synthesis and analytical characterizations of 1-[1-(2-fluorophenyl)-2-phenylethyl]pyrrolidine, a research chemical that shares structural similarities with 2-Phenylcyclopentanol. This study focused on differentiating between various isomers of this compound using advanced analytical techniques, highlighting the importance of structural variations in chemical research (Dybek et al., 2019).

Bioisosterism in Medicinal Chemistry

In the field of medicinal chemistry, bioisosteres such as bicyclo[1.1.1]pentane (BCP) have been explored as effective phenyl replacements. Measom et al. (2017) and Auberson et al. (2017) have conducted research on incorporating bicyclo[1.1.1]pentane within known inhibitors and other compounds, highlighting its potential as a phenyl substitute. These studies demonstrated that such replacements can impact the physicochemical profile and solubility of drug candidates (Measom et al., 2017); (Auberson et al., 2017).

Development of Novel Pharmaceuticals

Kanazawa et al. (2017) and Ma et al. (2019) focused on developing methodologies for the synthesis of multifunctionalized BCP derivatives. These derivatives are crucial in modern drug discovery for expanding the drug-like chemical space and optimizing drug candidates. Such research underscores the importance of 2-Phenylcyclopentanol related structures in the creation of new pharmaceuticals (Kanazawa et al., 2017); (Ma et al., 2019).

Future Directions

The future directions for the study of 2-Phenylcyclopentanol could involve further exploration of its synthesis, chemical reactions, and properties. More research is needed to fully understand the potential applications of this compound in various fields such as organic synthesis, medicinal chemistry, and materials science .

Mechanism of Action

Biochemical Pathways

It’s worth noting that phenolic compounds, which include 2-phenylcyclopentanol, are known to play a role in plant defense against herbivores

Pharmacokinetics

Based on its chemical structure, it is predicted to have a logp value of 232, indicating that it is somewhat lipophilic . This could potentially affect its absorption and distribution within the body. Its water solubility at 25°C is estimated to be 913.1 mg/L , which could influence its bioavailability and excretion.

Action Environment

The action of 2-Phenylcyclopentanol, like many other compounds, can be influenced by various environmental factors. These can include pH, temperature, and the presence of other compounds or enzymes that can interact with 2-Phenylcyclopentanol. Specific studies on these factors for 2-phenylcyclopentanol are currently lacking .

properties

IUPAC Name

2-phenylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-11-8-4-7-10(11)9-5-2-1-3-6-9/h1-3,5-6,10-12H,4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYMKMKCZAPNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50311754
Record name 2-phenylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylcyclopentanol

CAS RN

2362-73-4
Record name NSC245131
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245131
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-phenylcyclopentan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50311754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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